

Potential Therapeutic Targets of Tetrahydroindazole Derivatives: A Technical Guide

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Compound of Interest		
Compound Name:	1,3,4,5- Tetrahydrobenzo[cd]indazole	
Cat. No.:	B2630112	Get Quote

Disclaimer: Initial literature searches for the specific chemical scaffold, 1,3,4,5-

Tetrahydrobenzo[cd]indazole, yielded limited information regarding its direct therapeutic targets and biological activities. The available research primarily consists of computational studies from the late 1980s focusing on its electronic properties and tautomerism in the context of dopamine receptor agonist research. Consequently, this guide expands its scope to the broader, yet structurally related, class of tetrahydroindazoles, for which a more substantial body of research on therapeutic applications exists. This information is intended to provide a valuable starting point for researchers, scientists, and drug development professionals interested in this chemical space.

Introduction to Tetrahydroindazoles

The tetrahydroindazole core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, bicyclic structure provides a three-dimensional framework that can be functionalized to achieve high affinity and selectivity for various biological targets. This guide will delve into several key therapeutic targets that have been successfully modulated by tetrahydroindazole derivatives, presenting quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition



Tetrahydroindazole derivatives have emerged as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. The CDK2/cyclin A complex, in particular, is crucial for DNA synthesis and the G1- to S-phase checkpoint.[1] Inhibition of this complex is a promising strategy for cancer chemotherapy and has also been explored for the development of non-hormonal male contraceptives, as CDK2 is essential for meiosis.[1]

Quantitative Data: CDK2 Inhibition by

Tetrahydroindazole Analogs

Compound	CDK2/cyclin A Ki (µM)	Notes
Hit Compound 3	2.3	Identified from a high- throughput screen.[1]
Analog 53	Not explicitly stated, but showed 2- to 10-fold improved inhibitory activity compared to hit 3.	Showed improved binding affinity for CDK2.[1]
Analog 59	Not explicitly stated, but showed 2- to 10-fold improved inhibitory activity compared to hit 3.	Showed improved binding affinity for CDK2.[1]

Experimental Protocols

High-Throughput Screening for CDK2/cyclin A Inhibitors:

A high-throughput screen was utilized to identify initial hit compounds. The enzymatic activity of CDK2/cyclin A was measured, and compounds that inhibited this activity were selected for further analysis. Staurosporine was used as a positive control in these assays.[1]

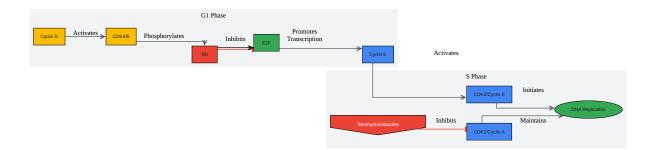
CDK2/cyclin Complex Inhibition Assay:

The inhibitory activity of the synthesized tetrahydroindazole analogs against CDK2 in complex with various cyclins (A1, E, and O) was evaluated. The assay measures the enzymatic activity of the CDK2/cyclin complex, and the Ki values are determined from the dose-response curves.

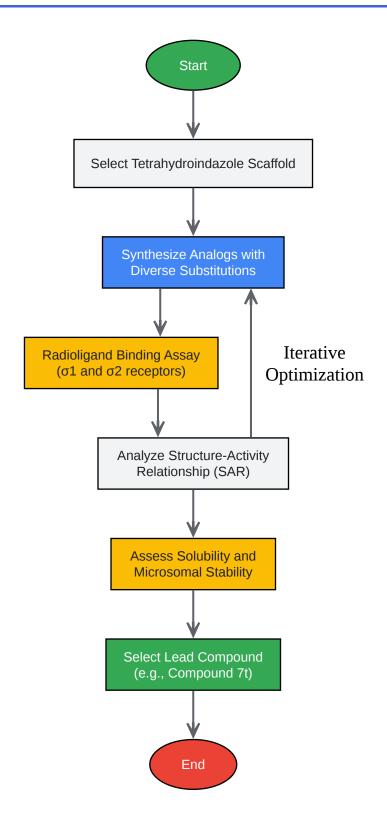


Signaling Pathway: CDK2 in Cell Cycle Regulation

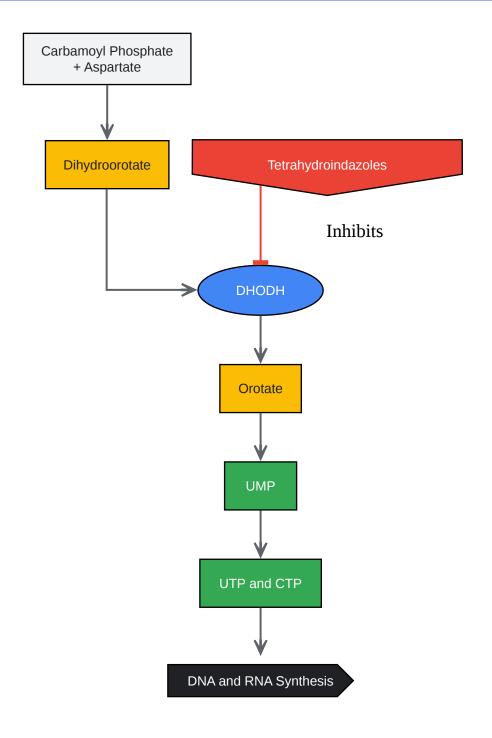












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References

- 1. Tetrahydroindazole inhibitors of CDK2/cyclin complexes PMC [pmc.ncbi.nlm.nih.gov]
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